molecular formula C20H24N2O2S B11562934 Propanamide, 3,3'-thiobis[N-(phenylmethyl)- CAS No. 105596-07-4

Propanamide, 3,3'-thiobis[N-(phenylmethyl)-

Cat. No.: B11562934
CAS No.: 105596-07-4
M. Wt: 356.5 g/mol
InChI Key: AYQMPZWLCZDJEJ-UHFFFAOYSA-N
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Description

Propanamide, 3,3’-thiobis[N-(phenylmethyl)- is a chemical compound with the molecular formula C20H24N2O2S It is known for its unique structure, which includes a thiobis linkage connecting two propanamide groups, each substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 3,3’-thiobis[N-(phenylmethyl)- typically involves the reaction of 3,3’-thiodipropionic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of Propanamide, 3,3’-thiobis[N-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3,3’-thiobis[N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The thiobis linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives of the phenylmethyl groups.

Scientific Research Applications

Propanamide, 3,3’-thiobis[N-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 3,3’-thiobis[N-(phenylmethyl)- involves its interaction with specific molecular targets. The thiobis linkage and phenylmethyl groups play a crucial role in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Thiodipropionamide: Similar structure but lacks the phenylmethyl groups.

    Thiodipropionic acid: Contains the thiobis linkage but lacks the amide groups.

    Benzylamine derivatives: Similar in having the phenylmethyl group but differ in the rest of the structure.

Uniqueness

Propanamide, 3,3’-thiobis[N-(phenylmethyl)- is unique due to its combination of the thiobis linkage and phenylmethyl-substituted propanamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

105596-07-4

Molecular Formula

C20H24N2O2S

Molecular Weight

356.5 g/mol

IUPAC Name

N-benzyl-3-[3-(benzylamino)-3-oxopropyl]sulfanylpropanamide

InChI

InChI=1S/C20H24N2O2S/c23-19(21-15-17-7-3-1-4-8-17)11-13-25-14-12-20(24)22-16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24)

InChI Key

AYQMPZWLCZDJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCSCCC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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